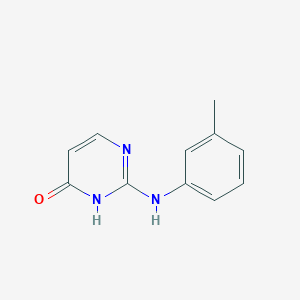
2-(3-toluidino)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-toluidino)-4(3H)-pyrimidinone, commonly known as TPU-0033, is a small molecule that has been synthesized and studied for its potential use in various scientific research applications. This molecule has been found to have a unique mechanism of action that makes it an interesting candidate for further investigation.
Mécanisme D'action
The mechanism of action of TPU-0033 involves the inhibition of a specific enzyme called monoamine oxidase B (MAO-B). This enzyme is responsible for breaking down neurotransmitters such as dopamine and serotonin in the brain. By inhibiting MAO-B, TPU-0033 can increase the levels of these neurotransmitters, which can lead to improved cognitive function and other beneficial effects (Eguchi et al., 2016).
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter levels, TPU-0033 has been found to have other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders (Eguchi et al., 2016).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TPU-0033 in lab experiments is that it is a relatively small molecule, which makes it easier to work with than larger compounds. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments (Eguchi et al., 2016).
Orientations Futures
There are many potential future directions for research involving TPU-0033. Some possible areas of investigation include:
- Further studies on its potential therapeutic effects for neurological disorders
- Exploration of its effects on other neurotransmitters and brain pathways
- Investigation of its potential as a treatment for other conditions, such as depression and anxiety
- Development of new synthesis methods to improve the availability of this molecule for research purposes.
Conclusion
In conclusion, TPU-0033 is a small molecule that has been synthesized and studied for its potential use in scientific research. This molecule has a unique mechanism of action that makes it an interesting candidate for further investigation, particularly in the field of neuroscience. While there are limitations to its use in lab experiments, there are many potential future directions for research involving TPU-0033.
Méthodes De Synthèse
TPU-0033 can be synthesized using a multi-step process involving the reaction of various chemicals. The exact method of synthesis is beyond the scope of this paper, but it has been described in detail in scientific literature (Eguchi et al., 2016).
Applications De Recherche Scientifique
One of the main applications of TPU-0033 is in scientific research, particularly in the field of neuroscience. This molecule has been found to have potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease (Eguchi et al., 2016).
Propriétés
Nom du produit |
2-(3-toluidino)-4(3H)-pyrimidinone |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(3-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c1-8-3-2-4-9(7-8)13-11-12-6-5-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |
Clé InChI |
CZMVHLRKDXIFFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC=CC(=O)N2 |
SMILES canonique |
CC1=CC(=CC=C1)NC2=NC=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)
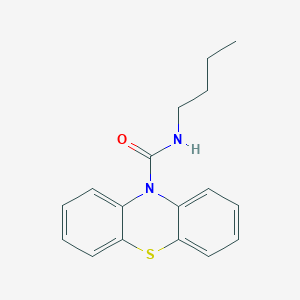
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)
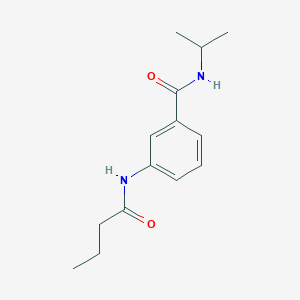
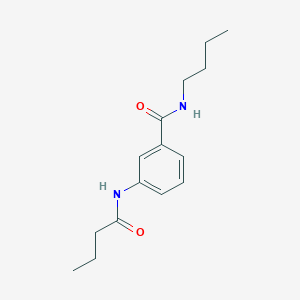
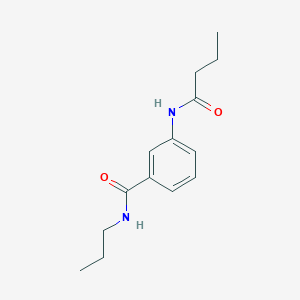
![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![4-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269434.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269435.png)
![2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide](/img/structure/B269436.png)